Comprehensive Characterization Guide: N,N-Dimethyl-indoline-2-carboxamide HCl
Comprehensive Characterization Guide: N,N-Dimethyl-indoline-2-carboxamide HCl
The following technical guide details the characterization of N,N-Dimethyl-indoline-2-carboxamide HCl (CAS 1400928-14-4) . This document is structured for researchers requiring rigorous analytical standards for drug development intermediates.
CAS: 1400928-14-4
Formula:
Introduction & Strategic Significance
N,N-Dimethyl-indoline-2-carboxamide is a bicyclic secondary amine used primarily as a constrained proline mimetic in medicinal chemistry. Unlike its unsaturated counterpart (indole-2-carboxamide), the indoline scaffold contains a saturated C2-C3 bond, creating a chiral center at C2.
Why Characterize This Compound?
-
Conformational Control: As a proline isostere, it restricts peptide backbone flexibility. Uniquely, indoline-2-carboxamides often favor the cis-amide bond conformation in peptides, opposite to the trans-preference of natural proline.[1]
-
Drug Stability: The indoline nitrogen is susceptible to oxidation (reverting to the aromatic indole). Rigorous characterization must quantify this specific degradant.
-
Stereochemical Purity: The biological activity of peptidomimetics is strictly dependent on the enantiomer (typically the (
)-isomer, mimicking L-proline).
Physicochemical Profiling
Before instrumental analysis, establish the fundamental physical baseline.
| Property | Value / Observation | Technical Insight |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation to the indole form. |
| Solubility | High in Water, MeOH, DMSO | The HCl salt confers water solubility; the free base is lipophilic. |
| Hygroscopicity | Moderate | Handle in desiccated environments; water uptake can shift NMR chemical shifts. |
| pKa (Calc.) | ~3.5 - 4.5 (Indoline N) | Significantly more basic than indole (pKa -2) but less than pyrrolidine (pKa ~11) due to phenyl ring conjugation. |
Structural Elucidation (The Core)
This section details the expected spectral fingerprints required to confirm identity and distinguish the molecule from its primary impurity, the indole analog.
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the saturation of the C2-C3 bond and the integrity of the amide.
H NMR (400 MHz, DMSO-
) - Diagnostic Signals
| Position | Multiplicity | Integral | Mechanistic Explanation | |
| N-H (Indoline) | 6.0 - 7.5* | Broad Singlet | 1H | Variable. Downfield shift if protonated (HCl salt). Disappears with |
| Ar-H (Benzene) | 6.5 - 7.2 | Multiplets | 4H | Typical aromatic pattern for the fused benzene ring. |
| C2-H | 4.8 - 5.3 | dd or t | 1H | Critical: This signal proves the indoline structure. In indole, this position is quaternary ( |
| C3-H | 2.9 - 3.5 | Multiplets | 2H | Diastereotopic protons. Distinctive for the saturated ring. |
| N-Me | 2.9 - 3.1 | Singlets | 6H | Two distinct singlets often appear due to restricted rotation of the amide bond (rotamers). |
Expert Note: If you observe a sharp singlet around
7.0-7.5 ppm that does not exchange withand loss of the C2/C3 aliphatic signals, your sample has oxidized to the indole .
C NMR - Key Shifts
-
Carbonyl (C=O): ~170 ppm.
-
C2 (Chiral Center): ~60 ppm (Aliphatic, distinctive).
-
C3 (Methylene): ~30-35 ppm.
-
Aromatic Carbons: 110-150 ppm.
Mass Spectrometry (HRMS)[2]
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Ion:
= 191.118 (Free base). -
Fragmentation: Look for loss of the dimethylamine group (
) or the tropylium-like rearrangement typical of benzyl-like systems.
Purity & Impurity Profiling
HPLC Method (Reverse Phase)
This method separates the target indoline from the oxidized indole impurity and synthetic precursors.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 0.1% TFA in Water (Acidic pH prevents tailing of the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Retention Logic: The Indole impurity is more planar and aromatic, typically eluting later than the Indoline.
Chiral Purity (Enantiomeric Excess)
Since C2 is a chiral center, determining the enantiomeric ratio (e.g.,
-
Column: Chiralpak IG or AD-H (Immobilized amylose derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: DEA is needed to sharpen the peak of the free amine.
-
Flow Rate: 1.0 mL/min.
-
Expectation: Enantiomers should resolve with
.
Stability & Handling (Expert Insights)
The primary instability risk for indoline-2-carboxamides is oxidative dehydrogenation .
Stress Testing Protocol
-
Oxidation: Treat with 3%
for 2 hours. Analyze by LC-MS. Expect formation of N,N-dimethyl-indole -2-carboxamide ( ). -
Racemization: Reflux in basic conditions (0.1 N NaOH). The C2 proton is acidic alpha to the carbonyl. Check Chiral HPLC.
-
Storage: Store at -20°C under Argon. The HCl salt is significantly more stable to oxidation than the free base.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating this compound, highlighting the critical decision points for impurities.
Caption: Logical workflow for validating Indoline-2-carboxamide, emphasizing the detection of the oxidized indole impurity.
References
-
Indoline-2-carboxamide as a Proline Mimetic
-
Synthesis & Indole/Indoline Differentiation
- Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- Source: MDPI (Molecules, 2025).
-
URL:[Link]
-
General Characterization of Indole/Indoline Amides
